Mepitiostane, also known as epitiostanol 17β-(1-methoxy)cyclopentyl ether, belongs to the class of anabolic steroids derived from dihydrotestosterone. It is marketed under the brand name Thioderon and was first patented in 1968. The compound functions as both an antiestrogen and an anabolic agent, making it significant in medical contexts such as oncology and hematology .
Mepitiostane is synthesized through a multi-step chemical process that involves the modification of existing steroid frameworks. The synthesis typically begins with the precursor epitiostanol. Key steps may include:
Specific parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .
The molecular formula of Mepitiostane is , with a molar mass of approximately 404.65 g/mol. The compound features a steroid backbone characterized by four fused rings typical of steroid structures, along with a methoxy group and a sulfur-containing moiety (thioether).
Mepitiostane undergoes various chemical reactions that are crucial for its activity:
These reactions are essential for understanding how Mepitiostane exerts its effects in vivo .
Mepitiostane acts primarily through two mechanisms:
The dual action makes Mepitiostane useful not only in cancer treatment but also in conditions like anemia where increased erythropoiesis is desired .
Mepitiostane exhibits several notable physical and chemical properties:
These properties are crucial for formulation considerations in pharmaceutical applications .
Mepitiostane has several scientific applications:
The versatility of Mepitiostane underscores its importance in both clinical settings and research environments .
Mepitiostane (INN: mepitiostane; JAN: mepitiostane) represents a chemically modified steroidal compound with significant research interest due to its unique molecular architecture and prodrug characteristics. This epithiosteroid features a sulfur-containing heterocyclic modification at the 2,3-position and a methoxycyclopentyl ether moiety at the 17β-position, distinguishing it from classical steroid structures [1] [4]. Its molecular formula (C₂₅H₄₀O₂S) and molecular weight (404.65 g/mol) reflect these strategic modifications designed to overcome pharmacokinetic limitations of its parent compound [1] [9]. As an orally active antiestrogen and antineoplastic agent marketed in Japan under the brand name Thioderon®, mepitiostane serves as a compelling subject for studying steroid prodrug optimization and targeted therapeutic interventions in hormone-responsive cancers [4].
The development of mepitiostane emerged from efforts to overcome the pharmacokinetic limitations of epitiostanol, its biologically active metabolite. Epitiostanol exhibited strong first-pass metabolism when administered orally, necessitating intramuscular injection for clinical efficacy [2]. Pharmaceutical research in the 1960s focused on chemical modifications to circumvent this limitation, culminating in the strategic addition of a 17β-(1-methoxy)cyclopentyl ether group to create mepitiostane [4]. This prodrug approach was patented in 1968 by Japanese researchers seeking to improve oral bioavailability [4]. The compound was subsequently developed as Thioderon® for the Japanese market, reflecting the national pharmaceutical innovation landscape during that era [1] [4]. This historical development occurred against a backdrop of evolving global intellectual property frameworks, including the establishment of the Patent Cooperation Treaty (PCT) in 1970, which facilitated international protection of pharmaceutical innovations like mepitiostane [5].
Table 1: Notable Heteroatom-Containing Steroids with Therapeutic Applications
Compound Name | Heteroatom/Modification | Primary Therapeutic Application | Research Significance |
---|---|---|---|
Mepitiostane | 2,3-epithio group; 17β-methoxycyclopentyl ether | Breast cancer, anemia | Prodrug optimization; oral bioavailability |
Dienogest | 17α-cyanomethyl group | Contraception; endometriosis | Hybrid progestin with antiandrogenic effects |
CDDO (Bardoxolone) | 2-cyano-3,12-dioxoolean structure | Anti-inflammatory; anticancer | Nrf2 pathway activation |
Cyanoketone | 2α-cyano group | Steroidogenesis inhibition | 3β-HSD enzyme inhibition |
Abiraterone | Pyridinium group at C17 | Prostate cancer | CYP17A1 inhibition |
Mepitiostane occupies a unique therapeutic classification as a dual-function steroidal agent with both antiestrogenic and weak androgenic activities [1] [4]. Its primary mechanism involves competitive binding to the estrogen receptor (ER), functioning as an ER antagonist in breast tissue [1] [4]. This antiestrogenic activity places it within the therapeutic category of selective estrogen receptor modulators (SERMs), though with a distinct steroidal structure compared to nonsteroidal agents like tamoxifen [4] [8]. Simultaneously, mepitiostane exhibits mild androgenic and myotrophic (anabolic) effects, categorizing it as an anabolic-androgenic steroid (AAS) of the dihydrotestosterone (DHT) group [4]. This dual functionality differentiates it from second-generation androgen receptor antagonists (e.g., enzalutamide, apalutamide) developed for prostate cancer, which specifically target the androgen receptor ligand-binding domain without exhibiting intrinsic androgenic activity [6] [8]. The compound's chemical classification places it among heteroatom steroids—specifically epithiosteroids—characterized by the incorporation of sulfur into the steroid nucleus, which fundamentally alters its biological interactions compared to carbon-only analogues [9].
Mepitiostane represents a seminal case study in rational prodrug design to overcome first-pass metabolism. The 17β-(1-methoxycyclopentyl) ether moiety serves as a protective group that prevents rapid hepatic degradation of the active metabolite epitiostanol during initial absorption [2] [4]. Research demonstrated that this modification facilitates lymphatic absorption rather than portal venous uptake, thereby bypassing hepatic first-pass metabolism—a key advancement in steroid delivery technology [2]. The metabolic conversion occurs via enzymatic cleavage of the ether bond in systemic circulation, releasing the pharmacologically active epitiostanol [2] [4]. This prodrug strategy demonstrated that targeted molecular modifications could transform injectable-only compounds into effective oral medications, influencing subsequent prodrug development for steroidal agents. The structural optimization exemplified by mepitiostane contributed significantly to understanding structure-absorption relationships in steroidal compounds, particularly the importance of lipophilic modifications for lymphatic transport and metabolic stability [2] [4] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7